molecular formula C14H23N3O3 B2612714 N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 848910-64-5

N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B2612714
CAS RN: 848910-64-5
M. Wt: 281.356
InChI Key: LWZGTJOXNGFDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide” is a chemical compound with the molecular formula C14H23N3O3 . It has an average mass of 281.351 Da and a monoisotopic mass of 281.173950 Da .

Scientific Research Applications

Gabapentin-base Synthesis

A study developed an intermolecular Ugi reaction involving gabapentin with glyoxal and cyclohexyl isocyanide or aromatic aldehyde and tert-butyl isocyanide. This process yielded novel classes of N-cyclohexyl-3-(aryl)-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)propanamideins and N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives, demonstrating the versatility of diazaspiro[4.5]decane derivatives in synthesizing biologically active compounds (Amirani Poor et al., 2018).

Supramolecular Arrangements

Research on cyclohexane-5-spirohydantoin derivatives, including 2,4-dioxo-1,3-diazaspiro[4.5]decane variants, highlighted their significance in supramolecular chemistry. These compounds' molecular and crystal structures were explored, showcasing the impact of substituents on the cyclohexane ring on supramolecular arrangements (Graus et al., 2010).

Antiviral Evaluation

A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and evaluated for antiviral activity. Among them, specific derivatives showed strong activity against influenza A/H3N2 virus and inhibited human coronavirus 229E, indicating the potential of diazaspiro[4.5]decane derivatives in antiviral drug development (Apaydın et al., 2020).

Pharmacokinetics and Drug Development

The incorporation of polar functionality into calcitonin gene-related peptide (CGRP) receptor antagonists based on diazaspiro[4.5]decane derivatives led to improved solubility and oral bioavailability. This research facilitated the discovery of MK-3207, highlighting the potential of such structures in developing orally active pharmaceuticals (Bell et al., 2010).

Novel Heterocyclic Compounds

Studies on the reaction of triphenylphosphine, dimethyl hex-2-en-4-ynedioate, and arylidene N,N'-dimethylbarbituric acids led to the formation of 7,9-diazaspiro[4.5]dec-1-enes, demonstrating the chemical diversity achievable with diazaspiro[4.5]decane derivatives and their utility in synthesizing novel heterocyclic compounds (Han et al., 2020).

properties

IUPAC Name

N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-2-3-9-15-11(18)10-17-12(19)14(16-13(17)20)7-5-4-6-8-14/h2-10H2,1H3,(H,15,18)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZGTJOXNGFDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1C(=O)C2(CCCCC2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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